molecular formula C10H12O5S B2392605 3-(2-Hydroxyethylsulfonyl)-4-methylbenzoic acid CAS No. 1094404-86-0

3-(2-Hydroxyethylsulfonyl)-4-methylbenzoic acid

Cat. No.: B2392605
CAS No.: 1094404-86-0
M. Wt: 244.26
InChI Key: NUPBEKSKCRCPDC-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethylsulfonyl)-4-methylbenzoic acid is an organic compound with a molecular structure that includes a benzoic acid core substituted with a hydroxyethylsulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethylsulfonyl)-4-methylbenzoic acid typically involves the sulfonation of 4-methylbenzoic acid followed by the introduction of the hydroxyethyl group. One common method includes the reaction of 4-methylbenzoic acid with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with ethylene glycol under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethylsulfonyl)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2-Hydroxyethylsulfonyl)-4-methylsulfonebenzoic acid.

    Reduction: Formation of 3-(2-Hydroxyethylthio)-4-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Hydroxyethylsulfonyl)-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethylsulfonyl)-4-methylbenzoic acid involves its interaction with specific molecular targets. The hydroxyethylsulfonyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The benzoic acid core can also participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoic acid: Lacks the hydroxyethylsulfonyl group, resulting in different chemical properties and reactivity.

    3-(2-Hydroxyethylsulfonyl)benzoic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.

    3-(2-Hydroxyethylthio)-4-methylbenzoic acid: Contains a thioether group instead of a sulfonyl group, leading to different reactivity and applications.

Uniqueness

3-(2-Hydroxyethylsulfonyl)-4-methylbenzoic acid is unique due to the presence of both the hydroxyethylsulfonyl and methyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

3-(2-hydroxyethylsulfonyl)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-7-2-3-8(10(12)13)6-9(7)16(14,15)5-4-11/h2-3,6,11H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPBEKSKCRCPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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